
2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group attached to an ethane chain, which is further connected to a fluorinated and dimethyl-substituted benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3,5-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Thiol Formation: The alcohol is then converted to the thiol via a thiolation reaction using thiourea and subsequent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Utilizing automated reactors to handle the Grignard reagent and aldehyde.
Continuous Flow Thiolation: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the thiolation step.
化学反应分析
Types of Reactions
2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Nitro Compounds: Resulting from nitration of the aromatic ring.
Bromo Derivatives: Formed from bromination of the aromatic ring.
科学研究应用
2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol involves its interaction with various molecular targets:
Thiol Group Reactivity: The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function.
Aromatic Ring Interactions: The fluorinated and dimethyl-substituted aromatic ring can engage in π-π interactions with other aromatic systems, influencing molecular recognition processes.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)ethanethiol: Lacks the dimethyl substitution, resulting in different chemical properties.
2-(3,5-Dimethylphenyl)ethanethiol: Lacks the fluorine atom, affecting its reactivity and applications.
2-(4-Chloro-3,5-dimethylphenyl)ethanethiol: Substitutes chlorine for fluorine, leading to variations in chemical behavior.
Uniqueness
2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol is unique due to the combination of fluorine and dimethyl groups on the aromatic ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-(4-fluoro-3,5-dimethylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FS/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNUFUKOEJQAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993093.png)
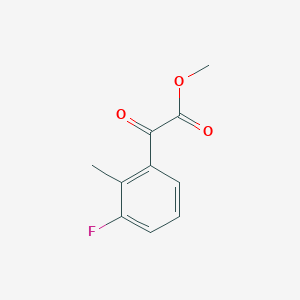
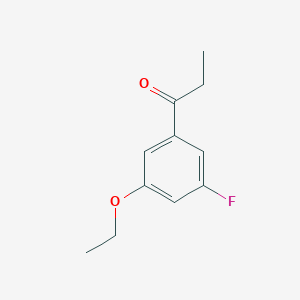
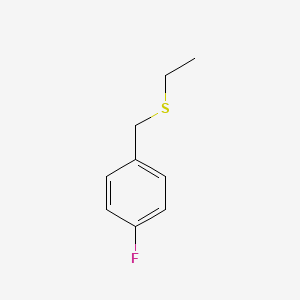
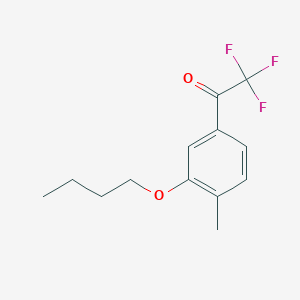
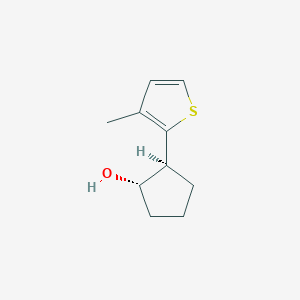
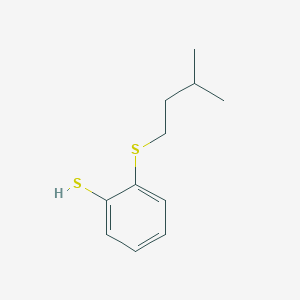
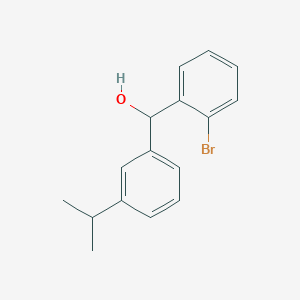
![2-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7993145.png)
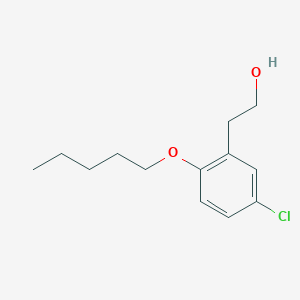
![2-[2-(4-Chloro-3-fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7993152.png)
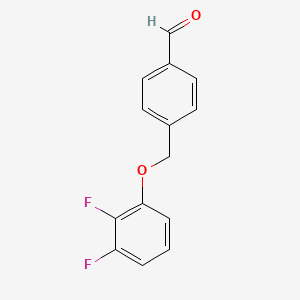
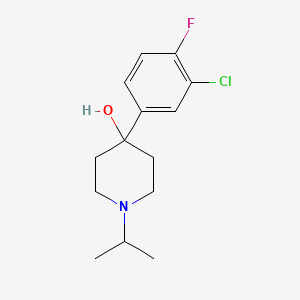
![2-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde](/img/structure/B7993172.png)
